
1-(2-Amino-5-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 It is a derivative of phenylpropanone, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group at the desired position, while the Friedel-Crafts acylation attaches the propanone moiety to the phenyl ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Reduction: 1-(2,5-Diaminophenyl)propan-1-one.
Oxidation: 1-(2-Nitroso-5-nitrophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-5-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a nitro group.
1-(2-Amino-4-nitrophenyl)propan-1-one: Nitro group at the fourth position instead of the fifth.
1-(2-Amino-3-nitrophenyl)propan-1-one: Nitro group at the third position instead of the fifth.
Uniqueness: 1-(2-Amino-5-nitrophenyl)propan-1-one is unique due to the specific positioning of the amino and nitro groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
CAS-Nummer |
124623-32-1 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-(2-amino-5-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 |
InChI-Schlüssel |
SLBZLHXBGDQMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



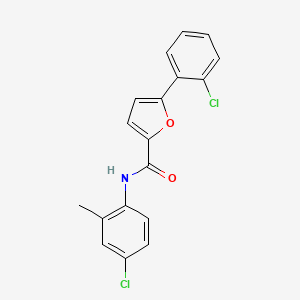

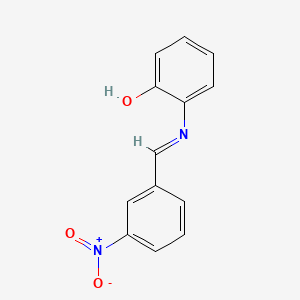

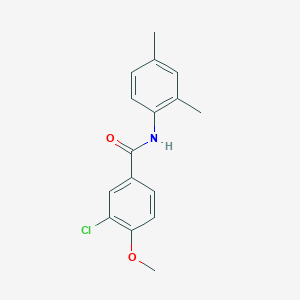
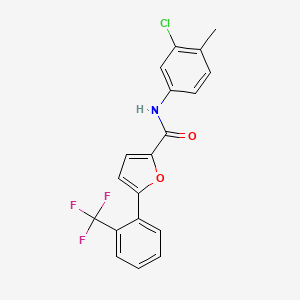
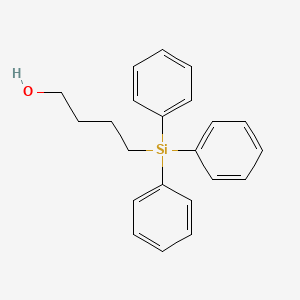
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
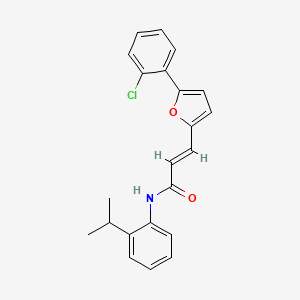

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
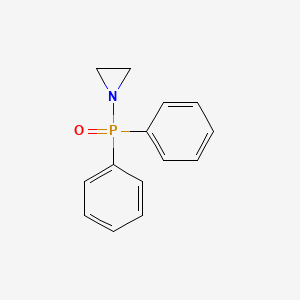
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)
